

Disperse Blue 291: A Comparative Analysis of In Vitro and In Vivo Genotoxicity

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Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555911

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Disperse Blue 291, a commercial azo dye, has come under scientific scrutiny for its potential genotoxic effects. Understanding its activity in both controlled cellular systems (in vitro) and within a living organism (in vivo) is crucial for a comprehensive risk assessment. This guide provides a comparative overview of the genotoxicity of **Disperse Blue 291**, presenting key experimental data, detailed methodologies, and visual workflows to support further research and safety evaluations.

Quantitative Genotoxicity Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **Disperse Blue 291**.

In Vitro Genotoxicity Data

Table 1: In Vitro Genotoxicity of **Disperse Blue 291** in HepG2 Cells

Assay	Concentration (µg/mL)	Endpoint	Result
Comet Assay	200	DNA Damage (Comet Tail Length)	No significant increase
400	DNA Damage (Comet Tail Length)	Significant increase[1]	
600	DNA Damage (Comet Tail Length)	Significant increase[1]	
800	DNA Damage (Comet Tail Length)	Significant increase[1]	
1000	DNA Damage (Comet Tail Length)	Significant increase[1]	
Micronucleus Test	200	Frequency of Micronuclei	No significant increase
400	Frequency of Micronuclei	Significant increase[1]	
600	Frequency of Micronuclei	Significant increase[1]	
800	Frequency of Micronuclei	Significant increase[1]	
1000	Frequency of Micronuclei	Significant increase[1]	
Cell Viability	200 - 1000	Cell Viability	Dose-dependent decrease[1]

Table 2: Mutagenicity of **Disperse Blue 291** in Salmonella/Microsome Assay

Strain	Metabolic Activation (S9)	Result
TA98, YG1024, YG1041	With and Without	Mutagenic[2]

In Vivo Genotoxicity Data

Table 3: In Vivo Genotoxicity of **Disperse Blue 291** in Mice

Assay	Tissue/Cell Type	Dose (mg/kg bw)	Endpoint	Result
Micronucleus Test	Bone Marrow (Polychromatic Erythrocytes)	50	Frequency of Micronucleated Cells	Significant increase[3]
Comet Assay	Blood Cells	Not specified	Primary DNA Damage	No significant alteration
Liver Cells	Not specified	Primary DNA Damage	No significant alteration	
Kidney Cells	Not specified	Primary DNA Damage	No significant alteration	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols used in the key genotoxicity studies of **Disperse Blue 291**.

In Vitro Assays

1. Comet Assay (Single Cell Gel Electrophoresis) with HepG2 Cells

This assay detects DNA single-strand breaks, alkali-labile sites, and DNA-protein cross-links.

- **Cell Culture:** Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
- **Exposure:** Cells are treated with various concentrations of **Disperse Blue 291** (e.g., 200, 400, 600, 800, and 1000 µg/mL) for a defined period.[1] A negative control (vehicle) and a positive control are included.

- **Cell Embedding:** After exposure, cells are harvested, mixed with low melting point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
- **Alkaline Unwinding:** Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
- **Electrophoresis:** An electric field is applied, causing the negatively charged, damaged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".
- **Neutralization and Staining:** The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
- **Scoring:** Slides are examined under a fluorescence microscope, and the extent of DNA migration (comet tail length) is quantified using image analysis software.

2. In Vitro Micronucleus (MN) Test with HepG2 Cells

This test identifies substances that cause chromosomal damage.

- **Cell Culture and Exposure:** HepG2 cells are cultured and exposed to different concentrations of **Disperse Blue 291**, similar to the comet assay.^[1]
- **Cytochalasin B Treatment:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
- **Harvesting and Staining:** Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with a suitable dye, and the nuclei are counterstained.
- **Scoring:** The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells under a microscope.

In Vivo Assay

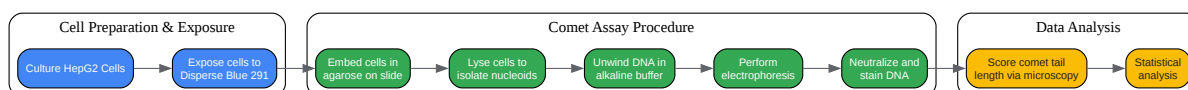
1. In Vivo Micronucleus Test in Mouse Bone Marrow

This assay assesses chromosomal damage in a living organism.

- **Animal Dosing:** Male Swiss mice are administered **Disperse Blue 291** orally at different dose levels (e.g., 50 mg/kg body weight).^[3] A vehicle control and a positive control group are included.
- **Sample Collection:** At specific time points after dosing, the animals are euthanized, and bone marrow is flushed from the femurs.
- **Slide Preparation:** The bone marrow cells are smeared onto microscope slides.
- **Staining:** The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
- **Scoring:** The number of micronucleated polychromatic erythrocytes (MNPCEs) is counted per a set number of PCEs to determine the frequency of micronucleus induction. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.

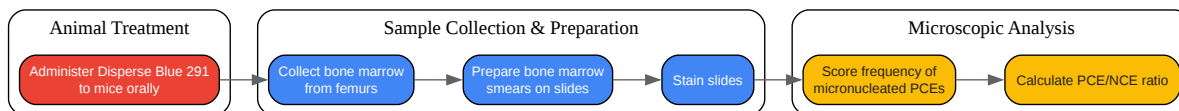
Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the key genotoxicity assays described.



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In Vitro Comet Assay Workflow



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In Vivo Micronucleus Test Workflow

Conclusion

The available data indicates that **Disperse Blue 291** exhibits genotoxic potential in both in vitro and in vivo test systems. In vitro, the dye induced DNA damage and micronuclei formation in human liver cells (HepG2) and was mutagenic in the Ames test.[1][2] The in vivo data corroborates these findings, with the dye causing a significant increase in micronucleated cells in the bone marrow of mice.[3] However, no significant primary DNA damage was observed in the blood, liver, or kidney cells of mice in the comet assay under the tested conditions. This discrepancy may suggest organ-specific effects or differences in metabolic activation and detoxification pathways between the cell line and the whole organism. Further research is warranted to elucidate the precise mechanisms of genotoxicity and to fully understand the potential risks associated with exposure to **Disperse Blue 291**.

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References

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